![molecular formula C14H15BrN2O2 B1528200 (5-Bromo-quinolin-2-yl)-carbamic acid tert-butyl ester CAS No. 1414959-06-0](/img/structure/B1528200.png)
(5-Bromo-quinolin-2-yl)-carbamic acid tert-butyl ester
Overview
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Metal-Free Synthesis
A metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds, including analogues similar to "(5-Bromo-quinolin-2-yl)-carbamic acid tert-butyl ester," demonstrates an efficient method for generating bioactive motifs using carbazates as eco-friendly ester sources. This process involves oxidation coupling and is applicable to gram-scale synthesis, highlighting a facile approach to synthesize complex quinoline derivatives (Xie et al., 2019).
Tautomerism Studies
Research on quinoxalines derived from the 1,4-naphthoquinone nucleus, including compounds structurally related to "this compound," explores tautomerism and acid-mediated synthesis. Structural analysis through X-ray molecular structure determination and density functional theory (DFT) calculations provides insights into the preferred tautomeric forms of these quinoline derivatives, influencing their chemical reactivity and potential pharmacological applications (Gómez et al., 2013).
Bifunctional Muscarinic Receptor Antagonists
A study on biphenyl-2-yl-carbamic acid derivatives related to "this compound" uncovers their application as bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists. These compounds exhibit high affinity and potent activities, suggesting potential therapeutic applications in treating respiratory diseases (Steinfeld et al., 2011).
Acetylcholinesterase Inhibitors
Carbamic acid esters of quinolin-6-ol and derivatives have been investigated as novel inhibitors of acetylcholinesterase, showing cognitive improvements in in vivo assays comparable to standard Alzheimer's disease drugs. This research highlights the therapeutic potential of these compounds in neurodegenerative disorders (Decker, 2007).
Crystallographic and Synthetic Studies
The synthesis and structural analysis of carbamic acid tert-butyl ester derivatives provide insights into their crystal packing, intermolecular interactions, and thermal properties. Such detailed studies contribute to the understanding of their chemical behavior and potential applications in material science or drug design (Kant et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(5-bromoquinolin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-7-9-10(15)5-4-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCWVKIEPTNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167097 | |
Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1414959-06-0 | |
Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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